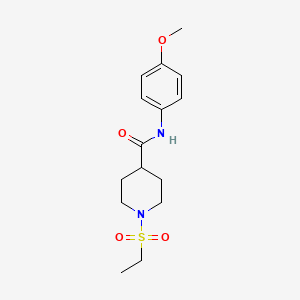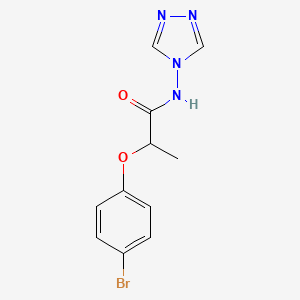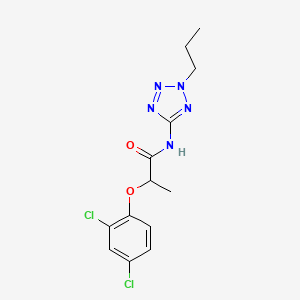
N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide
Descripción general
Descripción
N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide, also known as ACPD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a complex process, and its mechanism of action and biochemical effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide is not fully understood, but it is believed to act through the modulation of glutamate receptors. Glutamate is a neurotransmitter that plays a key role in synaptic transmission in the brain, and N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has been shown to modulate the activity of both ionotropic and metabotropic glutamate receptors. This modulation can lead to changes in neuronal excitability, synaptic plasticity, and neurotransmitter release.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on glutamate receptors, N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has been shown to modulate the activity of other neurotransmitter systems, including GABA, dopamine, and serotonin. N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has also been shown to increase cerebral blood flow and oxygen consumption, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has several advantages for use in lab experiments. It is a highly specific and potent compound that can be used to study the effects of glutamate receptor modulation in a variety of experimental systems. However, the complexity of its synthesis and the need for careful purification can make it difficult to obtain in large quantities. Additionally, N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has a relatively short half-life, which can limit its use in some experimental systems.
Direcciones Futuras
There are several future directions for research on N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has also been investigated for its potential as a treatment for addiction, with studies showing that it can reduce drug-seeking behavior in animal models of addiction. Additionally, further research is needed to fully understand the mechanism of action of N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide and its effects on other neurotransmitter systems.
Aplicaciones Científicas De Investigación
N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has also been investigated for its potential as an anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models of arthritis and colitis. Additionally, N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has been shown to have anticonvulsant and analgesic effects.
Propiedades
IUPAC Name |
N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-24-18-2-4-19(5-3-18)25-7-6-20(23)22-14-21-11-15-8-16(12-21)10-17(9-15)13-21/h2-5,15-17H,6-14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBKORLAHJVRDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)NCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-dichlorophenoxy)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B4111180.png)

![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B4111199.png)
![methyl 1-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B4111203.png)
![4,4'-oxybis[N'-(3-methylbutanoyl)benzohydrazide]](/img/structure/B4111212.png)

![N-[3-benzoyl-4-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B4111226.png)

![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(5-methyl-3-isoxazolyl)acetamide]](/img/structure/B4111245.png)
![N-[3-benzoyl-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4111263.png)

![3,4-bis[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4111273.png)
![ethyl 3-[({4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate](/img/structure/B4111276.png)
![2-[2-(4-bromophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4111282.png)